1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate
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Overview
Description
1-(2,6-Diazaspiro[33]heptan-2-yl)ethanone oxalate is a chemical compound with the molecular formula C16H26N4O6 It is known for its unique spirocyclic structure, which includes a spiro[33]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate typically involves the reaction of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride: Similar structure but different counterion.
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone trifluoroacetate: Another derivative with a trifluoroacetate counterion.
Uniqueness
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone oxalate is unique due to its oxalate counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H14N2O5 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid |
InChI |
InChI=1S/C7H12N2O.C2H2O4/c1-6(10)9-4-7(5-9)2-8-3-7;3-1(4)2(5)6/h8H,2-5H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
PZUAJYUBCDZGQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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